2-((4-Bromonaphthalen-1-yl)oxy)-N'-((5-nitrothiophen-2-yl)methylene)acetohydrazide
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Overview
Description
MitoBloCK-11 is a small molecule inhibitor of mitochondrial protein import. It acts through the transport protein Seo1, but not through Tom70 or Tom20. This compound inhibits precursor proteins that contain hydrophobic segments, confers growth in media lacking uracil in a specific manner, and affects zebrafish development .
Preparation Methods
The synthetic routes and reaction conditions for MitoBloCK-11 involve the use of various reagents and solvents. The compound has a molecular weight of 434.26 and a formula of C17H12BrN3O4S . The preparation method includes dissolving the compound in DMSO to achieve different concentrations, such as 1 mM, 5 mM, and 10 mM . Industrial production methods are not explicitly detailed in the available literature.
Chemical Reactions Analysis
MitoBloCK-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions involve replacing one functional group with another.
Common reagents and conditions used in these reactions include DMSO as a solvent and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MitoBloCK-11 has several scientific research applications, including:
Chemistry: Used as a probe to study mitochondrial protein import mechanisms.
Biology: Investigates the role of mitochondrial proteins in cellular processes.
Medicine: Potential applications in studying autosomal recessive Parkinson’s disease and other mitochondrial-related disorders.
Industry: Utilized in research and development for new therapeutic agents
Mechanism of Action
MitoBloCK-11 exerts its effects by inhibiting the import of mitochondrial proteins. It specifically targets the transport protein Seo1, blocking the import of precursor proteins that contain hydrophobic segments. This inhibition affects various cellular processes, including growth in media lacking uracil and zebrafish development .
Comparison with Similar Compounds
MitoBloCK-11 is unique in its specific targeting of the transport protein Seo1. Similar compounds include:
MitoBloCK-5: Another small molecule inhibitor with different protein-binding targets.
MitoBloCK-6: Inhibits the re-oxidation of MIA40 by ALR, affecting the mitochondrial import pathway.
MitoBloCK-9: Targets different regions in mitochondrial proteins, altering their import dynamics
These compounds share similar mechanisms but differ in their specific targets and effects on mitochondrial protein import.
Properties
IUPAC Name |
2-(4-bromonaphthalen-1-yl)oxy-N-[(5-nitrothiophen-2-yl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O4S/c18-14-6-7-15(13-4-2-1-3-12(13)14)25-10-16(22)20-19-9-11-5-8-17(26-11)21(23)24/h1-9H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINFLSGAKLBJTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)OCC(=O)NN=CC3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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